
2-(7-methyl-1H-indol-3-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methyl-1H-indol-3-yl)quinazoline is a heterocyclic compound that combines the structural features of both indole and quinazoline moieties Indole derivatives are known for their significant biological activities, while quinazoline derivatives have been widely studied for their therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline typically involves the condensation of an indole derivative with a quinazoline precursor. One common method is the Fischer indole synthesis, where an indole is formed from a phenylhydrazine and a ketone under acidic conditions . For the quinazoline part, the condensation of anthranilamides with aromatic aldehydes or ketones is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-methyl-1H-indol-3-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π interactions, while the quinazoline part can inhibit specific enzymes by binding to their active sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)quinazoline: Similar structure but lacks the methyl group on the indole ring.
4-Methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline: Contains a methoxy group on the quinazoline ring.
Uniqueness
2-(7-methyl-1H-indol-3-yl)quinazoline is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific targets and improve its overall pharmacological profile .
Propriétés
Formule moléculaire |
C17H13N3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-(7-methyl-1H-indol-3-yl)quinazoline |
InChI |
InChI=1S/C17H13N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-10,18H,1H3 |
Clé InChI |
IBQWHHTXWMSMMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


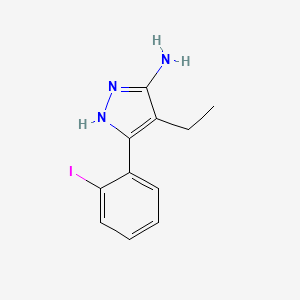
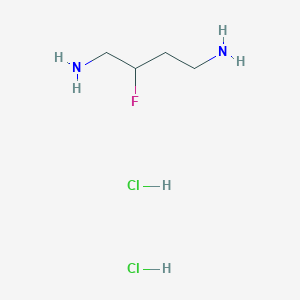
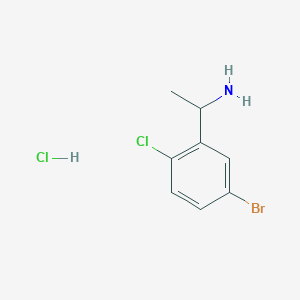

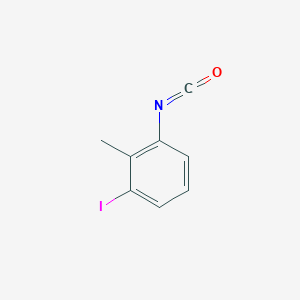

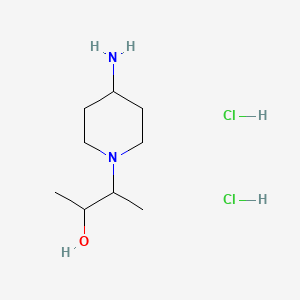



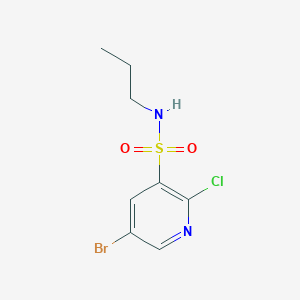
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)

![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
